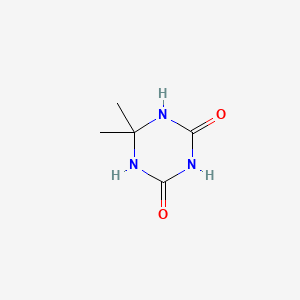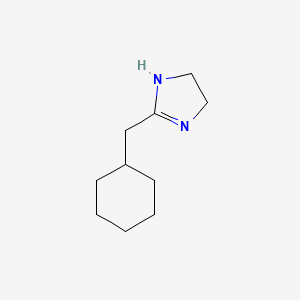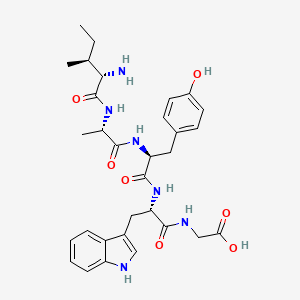![molecular formula C12H15F3OSi B12552836 Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 188912-47-2](/img/structure/B12552836.png)
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound with the molecular formula C12H15F3OSi. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and a trimethylsilyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of 4-(trifluoromethyl)phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding epoxides or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of substituted silanes.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of novel drug candidates with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The vinyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trimethyl(phenyl)silane:
Uniqueness
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is unique due to the presence of both a trifluoromethyl group and a vinyl group, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for the development of novel compounds with unique properties and applications .
Propiedades
Número CAS |
188912-47-2 |
|---|---|
Fórmula molecular |
C12H15F3OSi |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
trimethyl-[1-[4-(trifluoromethyl)phenyl]ethenoxy]silane |
InChI |
InChI=1S/C12H15F3OSi/c1-9(16-17(2,3)4)10-5-7-11(8-6-10)12(13,14)15/h5-8H,1H2,2-4H3 |
Clave InChI |
VKTAFXGSORXGSS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
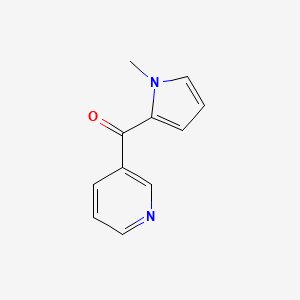
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
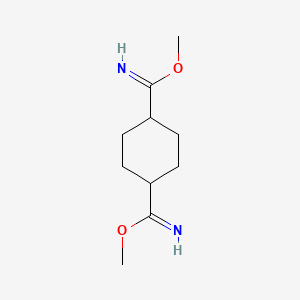
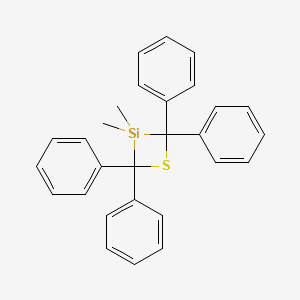
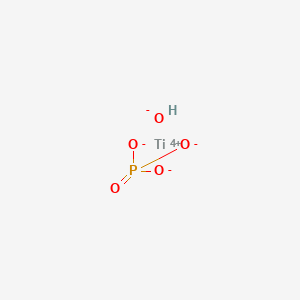
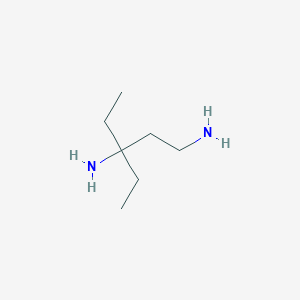
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
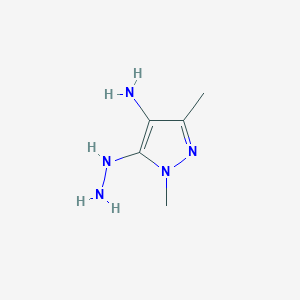

![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
